molecular formula C2H2Cl4 B1512776 1,1,2,2-Tetrachloro(~13~C_2_)ethane CAS No. 212266-24-5

1,1,2,2-Tetrachloro(~13~C_2_)ethane

Cat. No.: B1512776
CAS No.: 212266-24-5
M. Wt: 169.8 g/mol
InChI Key: QPFMBZIOSGYJDE-ZDOIIHCHSA-N
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Description

1,1,2,2-Tetrachloro(13C_2_)ethane is a chlorinated hydrocarbon. With its tetra-chlorine substitution, it finds a niche in chemical reactions due to its unique reactivity. The presence of carbon isotopes (13C) renders it especially useful in specific research applications.

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetrachloro(13C_2_)ethane can be synthesized through multiple routes. One common method is chlorination of 1,1,2,2-tetrachloroethane under controlled conditions. Reaction conditions such as temperature, pressure, and the presence of catalysts like iron or light (photochemical reactions) can significantly affect the yield and purity of the compound.

Industrial Production Methods

Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The chlorination process is carefully monitored to prevent the formation of unwanted byproducts.

Types of Reactions it Undergoes

1,1,2,2-Tetrachloro(13C_2_)ethane undergoes a variety of chemical reactions, including:

  • Oxidation: This compound can be oxidized using strong oxidizing agents, often yielding chlorinated acetic acids or chloroform.

  • Reduction: Reduction typically leads to the formation of lower chlorinated ethanes or ethylene.

  • Substitution: Substitution reactions can occur, replacing one or more chlorine atoms with different substituents like hydroxyl groups.

Common Reagents and Conditions Used

  • Oxidation: Potassium permanganate or chromic acid under acidic conditions.

  • Reduction: Metal hydrides like lithium aluminum hydride.

  • Substitution: Nucleophiles such as hydroxide ions or alkoxides under basic conditions.

Major Products Formed

  • Oxidation: Chlorinated acetic acids, chloroform.

  • Reduction: 1,2-dichloroethane, ethylene.

  • Substitution: Alcohols, ethers.

Scientific Research Applications

1,1,2,2-Tetrachloro(13C_2_)ethane has various applications across different scientific fields:

  • Chemistry: Used as a solvent and as a reagent in organic synthesis.

  • Biology: Helps in tracing metabolic pathways due to the carbon isotopes.

  • Medicine: Investigated for its potential role in imaging and diagnostic studies.

  • Industry: Utilized in the production of other chlorinated compounds and as a degreasing agent.

Mechanism of Action

The mechanism of action for 1,1,2,2-tetrachloro(13C_2_)ethane involves interaction with molecular targets like enzymes and cellular membranes. It can disrupt cellular processes by integrating into lipid bilayers or interacting with proteins, affecting their structure and function.

Comparison with Similar Compounds

1,1,2,2-Tetrachloro(13C_2_)ethane can be compared with similar chlorinated ethanes:

  • 1,1,2-Trichloroethane: Lacks one chlorine, leading to different reactivity and applications.

  • 1,1,1,2-Tetrachloroethane: Position of chlorines alters its chemical behavior.

  • 1,1,2,2-Tetrachloroethene: Different in that it's an ethene, affecting its reactivity.

These comparisons highlight the uniqueness of 1,1,2,2-tetrachloro(13C_2_)ethane, particularly its isotopic labeling and tetra-chlorine substitution, which make it valuable for specific research applications.

Properties

IUPAC Name

1,1,2,2-tetrachloro(1,2-13C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFMBZIOSGYJDE-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]([13CH](Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745819
Record name 1,1,2,2-Tetrachloro(~13~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212266-24-5
Record name 1,1,2,2-Tetrachloro(~13~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 212266-24-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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